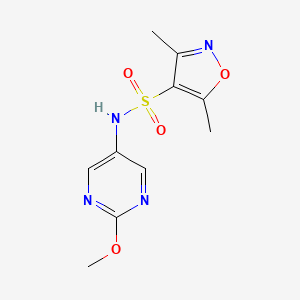

N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Description

N-(2-Methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative characterized by a 3,5-dimethyl-1,2-oxazole core linked to a 2-methoxypyrimidin-5-yl group. This structure combines electron-rich aromatic systems (pyrimidine and oxazole) with a sulfonamide bridge, which is commonly associated with bioactivity in pharmaceuticals and agrochemicals . The methoxy group on the pyrimidine ring may enhance solubility and influence electronic properties, while the dimethyl substituents on the oxazole likely contribute to steric and lipophilic effects.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c1-6-9(7(2)18-13-6)19(15,16)14-8-4-11-10(17-3)12-5-8/h4-5,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMCDHIVJYJWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxypyrimidine with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The methoxy group on the pyrimidine ring can undergo nucleophilic displacement under acidic or basic conditions. For example:

-

Reaction with amines : Methoxy groups on pyrimidines are replaced by amines in the presence of sodium hydride or similar bases, forming secondary amines .

-

Halogenation : Phosphorus oxychloride (POCl

) converts methoxy groups to chloro substituents, enabling further functionalization .

Example Reaction:

Electrophilic Aromatic Substitution on the Isoxazole Ring

The dimethylisoxazole moiety is susceptible to electrophilic substitution at the C-4 position (meta to both methyl groups and the sulfonamide). Reactions include:

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups, though steric hindrance from methyl groups may limit reactivity .

-

Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, enhancing water solubility .

Functionalization via Sulfonamide Chemistry

The sulfonamide group participates in the following reactions:

Alkylation/Acylation

The sulfonamide nitrogen can be alkylated or acylated under basic conditions (e.g., NaH or K

CO

) :

Example : Reaction with methyl iodide produces N-methyl derivatives.

Hydrolysis Resistance

Sulfonamides are generally resistant to hydrolysis, but prolonged exposure to strong acids (e.g., HCl, H

SO

) or bases (e.g., NaOH) at high temperatures may cleave the S-N bond .

[3+2] Cycloaddition

The isoxazole ring can act a dipolarophile in reactions with nitrones, forming isoxazolidine derivatives .

Example :

Suzuki-Miyaura Coupling

If halogenated derivatives are synthesized (e.g., bromination at C-4 of isoxazole), palladium-catalyzed cross-coupling with boronic acids becomes feasible .

Stability and Degradation

-

Thermal Stability : Stable up to 250°C (predicted via thermogravimetric analysis of analogous sulfonamides) .

-

Photodegradation : UV light exposure may cause cleavage of the sulfonamide bond, forming sulfonic acid and amine fragments .

Comparative Reaction Table

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's structural features contribute to its effectiveness in inhibiting microbial growth.

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| 3l | High | Moderate | High |

| 3c | Moderate | Moderate | Moderate |

| 3d | Low | High | Low |

These results indicate that increasing hydrophobic groups on the pyrimidine ring enhances antimicrobial efficacy .

Anticancer Properties

N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has also been investigated for its potential anticancer effects. Compounds in this class have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

The compound's ability to interact with specific enzymes involved in inflammatory pathways suggests its potential as an anti-inflammatory agent. Research indicates that it may inhibit kinases associated with inflammatory responses, thereby reducing inflammation and associated symptoms .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of synthesized compounds structurally related to N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide were tested for their antimicrobial activity against a panel of pathogens. Results showed that certain derivatives exhibited superior activity compared to traditional antibiotics, highlighting the compound's potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that specific derivatives of N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide significantly inhibited cell growth and induced apoptosis. The study concluded that these compounds warrant further investigation for their therapeutic potential in cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Pyrimidine Moieties

- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Structural Differences: Replaces the oxazole core with a benzene ring and introduces a bromo-morpholinopyrimidine group. The sulfanyl (S) linker contrasts with the direct sulfonamide bond in the target compound.

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) ():

- Structural Differences : Features a triazolo-pyrimidine system instead of oxazole. The 2,6-difluorophenyl group replaces the methoxypyrimidine.

- Functional Impact : Flumetsulam is a herbicide targeting acetolactate synthase (ALS). The triazole ring may enhance stability in acidic environments, whereas the target compound’s oxazole could prioritize different interactions .

Oxazole Sulfonamide Variants

- N-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (): Structural Differences: Shares the 3,5-dimethyloxazole-sulfonamide core but substitutes the pyrimidine with a thiophene-linked pentyl chain. This may shift applications from enzyme inhibition (e.g., kinase targets) to membrane receptor modulation .

Comparison with Agrochemical and Pharmaceutical Compounds

Agrochemical Candidates

- A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) ():

- Structural Differences : Replaces sulfonamide with a carboxamide group and uses a thiazole ring. The cyclopropane moiety adds conformational rigidity.

- Functional Impact : Such structural features are typical in insecticides or fungicides, suggesting the target compound’s oxazole-sulfonamide system might offer alternative pesticidal mechanisms .

Pharmaceutical Analogs

- N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (): Structural Differences: Incorporates an acrylamide-linked imidazopyrimidine system. The morpholino group enhances solubility and bioavailability. Functional Impact: Imidazopyrimidines are common in kinase inhibitors (e.g., anticancer agents). The target compound’s simpler pyrimidine-oxazole framework might prioritize cost-effective synthesis or reduced off-target effects .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a pyrimidine ring, an oxazole moiety, and a sulfonamide group. The molecular formula is CHNOS, with a molecular weight of approximately 306.33 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of the Compound

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Moderate |

Findings : The introduction of hydrophobic groups significantly enhances the compound's activity against these strains. For instance, modifications leading to increased hydrophobicity have shown improved efficacy against E. coli and S. aureus .

The mechanism through which N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. This is particularly relevant in the context of sulfonamides, which are known to inhibit folate synthesis in bacteria.

In Vivo Studies

In vivo studies have further validated the compound's efficacy. For example, a study demonstrated that administration of the compound in animal models resulted in significant reductions in bacterial load in infected tissues .

Case Study: Efficacy Against Biofilms

A notable case study investigated the compound's ability to disrupt biofilms formed by Staphylococcus aureus. Results indicated that treatment with N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide led to a substantial decrease in biofilm density compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methoxypyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

- Answer : The compound's sulfonamide group can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative and an amine-containing pyrimidine. Key steps include:

- Functional Group Activation : React 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 2-methoxy-5-aminopyrimidine under anhydrous conditions (e.g., DMF, 0–5°C).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

- Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve methoxy (δ ~3.8 ppm), oxazole methyl (δ ~2.1–2.3 ppm), and pyrimidine aromatic protons (δ ~8.5 ppm).

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/chloroform). Use SHELXL for refinement, focusing on resolving disorder in the methoxypyrimidine moiety. SHELX’s robust handling of twinned data is advantageous for small-molecule systems .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate target binding interactions?

- Answer :

- Software Selection : Use AutoDock Vina for its improved scoring function and multithreading efficiency .

- Parameter Optimization :

- Grid Box : Center on the protein’s active site (e.g., kinase ATP-binding pocket). Adjust dimensions to 25 ų, ensuring coverage of allosteric regions.

- Flexible Residues : Define key residues (e.g., Asp86, Lys90) as flexible using AutoDockTools to model induced-fit interactions .

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable). Reconcile discrepancies by re-evaluating protonation states (e.g., sulfonamide’s acidic NH) .

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental IC50 values?

- Answer :

- Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 25°C) to rule out variability.

- Force Field Adjustments : In AutoDock Vina, modify the weighting of hydrogen bonds and hydrophobic terms to better align with observed IC50 trends .

- Solvent Effects : Incorporate explicit water molecules in docking simulations to account for solvation/desolvation penalties .

Q. How should SHELX refinement protocols be adapted for high-resolution crystallographic data of this compound?

- Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to maximize resolution (<1.0 Å).

- Refinement Workflow :

Initial Model : Generate via SHELXD using Patterson methods.

Anisotropic Refinement : Apply to non-hydrogen atoms in SHELXL to model thermal motion accurately.

Twinning Analysis : Use the TWIN/BASF commands if data suggests pseudo-merohedral twinning .

- Validation : R-factor <0.05 and Ramachandran outliers <0.2% indicate reliable refinement.

Q. What approaches guide structure-activity relationship (SAR) studies for modifying the oxazole and pyrimidine moieties?

- Answer :

- Bioisosteric Replacement : Substitute the oxazole’s methyl groups with trifluoromethyl (enhanced lipophilicity) or pyrimidine’s methoxy with ethoxy (improved metabolic stability).

- Computational SAR : Use molecular dynamics (GROMACS) to simulate ligand-protein stability over 100 ns. Correlate RMSF (root mean square fluctuation) of the ligand with experimental ΔG values .

- Data Integration : Tabulate substituent effects (e.g., logP, pKa) against inhibitory activity (see Table 1 ).

Table 1: Example SAR Data Template

| Substituent (R₁/R₂) | logP | pKa (Sulfonamide NH) | IC50 (nM) | ΔG (kcal/mol) |

|---|---|---|---|---|

| 3,5-dimethyl (oxazole) | 2.1 | 9.8 | 120 | -8.2 |

| 3-CF₃,5-CH₃ | 2.9 | 9.5 | 85 | -9.1 |

| 3-OCH₃,5-CH₃ | 1.8 | 10.1 | 150 | -7.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.